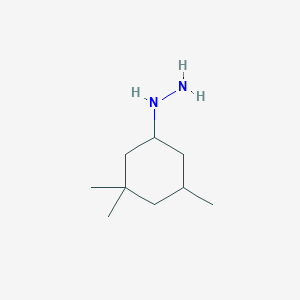
Methyl 2,3,6-tri-O-benzoyl-4-O-(methanesulfonyl)hexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as benzoyloxy, methanesulfonyloxy, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, methanesulfonyl chloride, and methoxy-substituted oxane derivatives. The reaction conditions usually require the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The benzoyloxy groups can be reduced to hydroxyl groups.
Substitution: The methanesulfonyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the benzoyloxy groups can produce diols.
Aplicaciones Científicas De Investigación
[4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its multiple functional groups.
Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate involves its interaction with various molecular targets. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the methanesulfonyloxy group can act as a leaving group in substitution reactions. The methoxy group can also influence the compound’s reactivity by donating electron density through resonance.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: This compound is structurally similar due to the presence of multiple hydroxyl and sulfonic acid groups.
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): Although used in different applications, it shares some structural similarities in terms of functional groups.
Uniqueness
What sets [4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate apart is its combination of benzoyloxy, methanesulfonyloxy, and methoxy groups, which confer unique reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
4137-34-2 |
|---|---|
Fórmula molecular |
C29H28O11S |
Peso molecular |
584.6 g/mol |
Nombre IUPAC |
(4,5-dibenzoyloxy-6-methoxy-3-methylsulfonyloxyoxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C29H28O11S/c1-35-29-25(39-28(32)21-16-10-5-11-17-21)24(38-27(31)20-14-8-4-9-15-20)23(40-41(2,33)34)22(37-29)18-36-26(30)19-12-6-3-7-13-19/h3-17,22-25,29H,18H2,1-2H3 |
Clave InChI |
BZZKVTLAQUOKQK-UHFFFAOYSA-N |
SMILES canónico |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OS(=O)(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12434313.png)

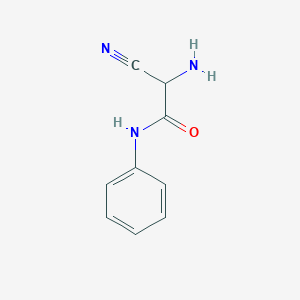
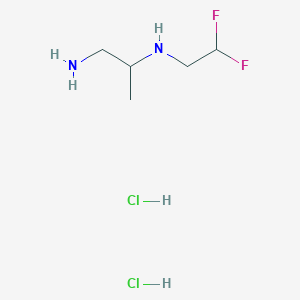
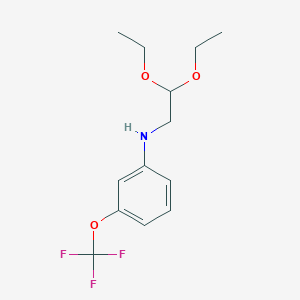
![3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12434328.png)
![Tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12434332.png)
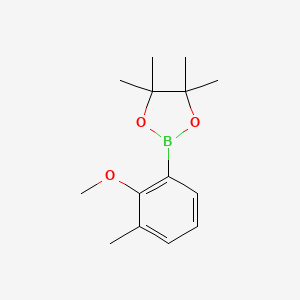
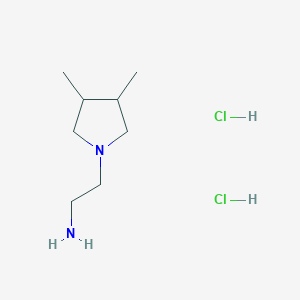
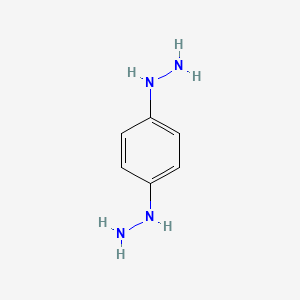
![(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene (acc to CAS)](/img/structure/B12434374.png)
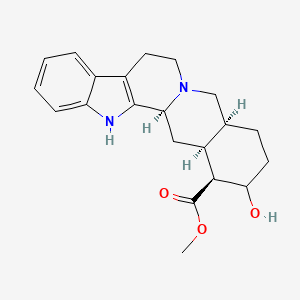
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12434404.png)
